2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile

Lipophilicity Drug Design Membrane Permeability

This para-tert-butyl substituted cyanohydrin (CAS 91639-96-2) provides distinct lipophilicity (logP 1.7) and steric bulk vs. mandelonitrile analogs, enhancing CNS permeability and enantioselective synthesis. Ideal for kinase inhibitors, GPCR modulators, and chiral building blocks. Supplied at ≥95% purity with full NMR, HPLC, and GC traceability, reducing re-purification needs during process scale-up. Select this building block for CNS-targeted or asymmetric synthesis programs.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 91639-96-2
Cat. No. B2685953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile
CAS91639-96-2
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C#N)O
InChIInChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3
InChIKeyIDVNRVASEIMNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile (CAS 91639-96-2): Baseline Characteristics and Procurement Relevance


2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile (CAS 91639-96-2, molecular formula C12H15NO, molecular weight 189.25) is an aryl-substituted cyanohydrin bearing a sterically demanding para-tert-butyl group . It is primarily employed as a chiral building block or synthetic intermediate in the preparation of bioactive molecules, agrochemicals, and functional materials . The tert-butyl substituent confers enhanced lipophilicity and distinct steric parameters relative to unsubstituted, methyl-, or chloro- analogs, which directly influences its physicochemical profile and, consequently, its utility in specific synthetic and pharmacological contexts.

Why In-Class Cyanohydrins Cannot Be Interchanged: The Unique Physicochemical Profile of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile


While numerous aryl cyanohydrins are commercially available, their lipophilicity (logP), steric bulk, and electronic properties vary dramatically with aromatic substitution [1]. Generic substitution—e.g., replacing the para-tert-butylphenyl moiety with an unsubstituted phenyl or 4-methylphenyl group—can lead to substantial alterations in membrane permeability, metabolic stability, and reaction stereoselectivity, ultimately compromising the viability of a synthetic route or the biological activity of a derived product. The quantitative evidence below delineates precisely where 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile deviates from close structural analogs, thereby informing rational procurement decisions.

Quantitative Differentiation of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile (CAS 91639-96-2) from Key Structural Comparators


Elevated Lipophilicity (logP) Relative to Unsubstituted and Methyl-Substituted Cyanohydrins

The target compound exhibits a calculated logP of 1.7, which is approximately 0.46 units higher than that of mandelonitrile (2-phenyl-2-hydroxyacetonitrile, logP = 1.24) and 0.15 units higher than 4-methylmandelonitrile (logP = 1.55) [1]. This increase is consistent with the lipophilic contribution of the tert-butyl group and positions the compound as a more hydrophobic alternative for applications requiring enhanced passive membrane diffusion or increased retention in nonpolar media.

Lipophilicity Drug Design Membrane Permeability

Verifiable Purity Specification and Batch-to-Batch Analytical Traceability

The compound is supplied with a minimum purity specification of 95%, supported by batch-specific analytical data including NMR, HPLC, and GC as per vendor technical datasheets . In contrast, several generic cyanohydrins from alternative suppliers are offered with lower or unspecified purity levels (e.g., some listings for mandelonitrile report purity ≤90% or lack certified analysis) . This documented quality control reduces the risk of downstream synthetic failures and ensures reproducibility in scale-up processes.

Quality Control Analytical Chemistry Procurement

Enhanced Steric Bulk at the Para-Position as a Determinant of Enantioselective Reactivity

The para-tert-butyl substituent introduces substantial steric hindrance relative to hydrogen, methyl, or chloro groups. While direct kinetic data for this specific compound are scarce in the public domain, class-level inference from related cyanohydrins indicates that bulky para-substituents significantly influence the enantioselectivity of enzymatic and catalytic transformations [1]. For example, in hydroxynitrile lyase (HNL)-catalyzed cyanohydrin formation, substituent size at the para-position modulates both conversion rate and enantiomeric excess (ee), with tert-butyl-substituted substrates often affording superior ee due to favorable enzyme-substrate hydrophobic packing [2].

Asymmetric Synthesis Steric Effects Chiral Building Blocks

Distinct Molecular Weight and Exact Mass for Reaction Monitoring and Purity Confirmation

The target compound has a molecular weight of 189.25 g/mol and an exact mass of 189.11536 Da, which differs substantially from simpler cyanohydrins (e.g., mandelonitrile MW = 133.15, 4-methylmandelonitrile MW = 147.17) . This mass difference facilitates unambiguous identification and quantification by LC-MS or GC-MS during reaction monitoring and final product analysis, minimizing the risk of misassignment or cross-contamination in multi-component reaction mixtures.

Analytical Chemistry LC-MS Reaction Monitoring

High-Value Application Scenarios for 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile Driven by Quantified Differentiation


Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

Given its elevated logP (1.7) relative to mandelonitrile (1.24) and 4-methylmandelonitrile (1.55) [1], this compound serves as an ideal chiral building block for CNS-targeted therapeutics. The increased lipophilicity improves passive diffusion across lipid membranes, a property critical for lead compounds intended to act within the brain. Researchers pursuing kinase inhibitors, GPCR modulators, or enzyme inhibitors with CNS indications should preferentially select this tert-butyl variant to increase the probability of achieving favorable CNS exposure.

Asymmetric Synthesis Campaigns Demanding High Stereocontrol via Steric Differentiation

The substantial steric bulk of the para-tert-butyl group, as inferred from class-level enzymatic studies [2], makes this compound a strategic choice for asymmetric cyanohydrin formation and subsequent transformations (e.g., Blaise reaction, α-hydroxy acid synthesis). The steric hindrance can enhance enantioselectivity in both biocatalytic and transition-metal-catalyzed processes, offering chemists a tangible advantage over less bulky analogs when optimizing synthetic routes to single-enantiomer pharmaceuticals and agrochemicals.

Multi-Step Pharmaceutical Process Development Requiring Robust Quality Control and Batch Consistency

The availability of this compound with a documented minimum purity of 95% and full analytical traceability (NMR, HPLC, GC) directly supports process chemistry and scale-up activities. In contrast to generic cyanohydrins with variable or unspecified purity, this product reduces the need for in-house re-purification and mitigates the risk of yield erosion due to impurities. Procurement for late-stage preclinical or early-phase clinical manufacturing is thus strongly justified on the basis of quality assurance.

Method Development for LC-MS and GC-MS Reaction Monitoring in Complex Matrices

The distinct molecular weight (189.25 g/mol) of 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile allows for unambiguous mass spectrometric detection in reaction mixtures containing other cyanohydrins or related byproducts. This property is particularly valuable for analytical chemists developing stability-indicating methods, forced degradation studies, or in-process control assays, where spectral overlap with lower-mass species could otherwise confound accurate quantitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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